Indolizine-7-carboxylic acid fundamental properties
Indolizine-7-carboxylic acid fundamental properties
An In-Depth Technical Guide to Indolizine-7-Carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The indolizine scaffold, a nitrogen-containing heterocyclic aromatic compound, is recognized as a "privileged structure" in medicinal chemistry.[1][2] As a structural isomer of the well-known indole moiety, indolizine consists of a fused pyridine and pyrrole ring system, forming a 10-π electron aromatic architecture that imparts unique electronic and physicochemical properties.[3] This core is present in numerous natural products and has been extensively explored for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][3][4] Furthermore, the conjugated planar nature of the indolizine ring system often results in strong fluorescence, making it a valuable tool in biological imaging and sensitizer studies.[1][3]
This technical guide focuses on a specific, synthetically valuable derivative: indolizine-7-carboxylic acid . While specific literature on this particular isomer is not as extensive as for its C1 or C3 substituted counterparts, its strategic placement of a carboxylic acid group on the six-membered ring makes it a pivotal building block for drug development. The carboxylic acid serves as a versatile synthetic handle for generating libraries of derivatives, enabling systematic Structure-Activity Relationship (SAR) studies. This document will synthesize foundational knowledge of the indolizine core with specific insights into the properties, synthesis, and potential applications of the 7-carboxylic acid derivative, providing a comprehensive resource for researchers, chemists, and drug development professionals.
Section 1: Core Physicochemical and Structural Properties
Indolizine-7-carboxylic acid is a solid organic compound whose properties are dictated by the aromatic, electron-rich indolizine nucleus and the polar, acidic carboxylic acid functional group. The presence of both a basic nitrogen atom (within the ring) and an acidic group gives it zwitterionic potential, which significantly influences its solubility and crystalline nature.
| Property | Value / Description | Source |
| IUPAC Name | Indolizine-7-carboxylic acid | - |
| CAS Number | 1533853-53-0 | [5] |
| Molecular Formula | C₉H₇NO₂ | - |
| Molecular Weight | 161.16 g/mol | [6][7] |
| Appearance | Expected to be a crystalline solid at room temperature. | - |
| Computed XLogP3 | ~2.3 - 2.4 | [6][7] |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | [6][7] |
| Hydrogen Bond Acceptors | 2 (from carbonyl oxygen and ring nitrogen) | [6][7] |
| Solubility | Expected to have low solubility in non-polar organic solvents and moderate solubility in polar protic solvents and aqueous base. | - |
Note: Some properties are computed or inferred based on the structure and data from isomeric compounds due to limited experimental data for this specific molecule.
Section 2: Synthesis and Purification
The synthesis of the indolizine core generally involves the construction of the five-membered pyrrole ring onto an existing pyridine scaffold.[8][9] Common strategies include the Tschitschibabin reaction and 1,3-dipolar cycloadditions involving pyridinium ylides.[8] For indolizine-7-carboxylic acid, a logical and efficient approach starts with a pyridine derivative already containing the required carboxylic acid functionality at the C4 position.
Plausible Synthetic Pathway: 1,3-Dipolar Cycloaddition
This method is highly versatile and proceeds through a pyridinium ylide intermediate, which then reacts with a dipolarophile. The choice of an α,β-unsaturated carbonyl compound as the dipolarophile allows for the direct construction of a functionalized indolizine ring system.
Caption: Synthetic workflow for Indolizine-7-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Self-Validation: This protocol includes distinct steps (salt formation, cycloaddition, hydrolysis) with intermediate purification or analysis points (TLC, NMR) to validate the success of each transformation before proceeding.
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Synthesis of Pyridinium Salt:
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To a solution of methyl isonicotinate (1.0 eq) in acetone (10 mL/mmol), add 2-bromoacetophenone (1.1 eq).
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Causality: The nitrogen of the pyridine ring acts as a nucleophile, displacing the bromide from the α-halo ketone to form the quaternary pyridinium salt. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
Upon completion, cool the reaction mixture to room temperature. The pyridinium salt often precipitates and can be collected by filtration, washed with cold acetone or diethyl ether, and dried under vacuum.
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-
Formation of Ylide and Cycloaddition:
-
Suspend the dried pyridinium salt (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) in a solvent like acetonitrile or DMF.
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Add a mild base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0-3.0 eq), portion-wise at room temperature.
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Causality: The base abstracts the acidic proton alpha to both the carbonyl and the positive nitrogen, generating the pyridinium ylide in situ. This highly reactive 1,3-dipole immediately undergoes a cycloaddition reaction with the electron-deficient alkyne (DMAD).
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Stir the reaction at room temperature or gentle heat (40-60 °C) for 12-24 hours. The intermediate dihydropyridine adduct typically oxidizes to the aromatic indolizine system in the presence of air.
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Monitor by TLC until the starting materials are consumed.
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-
Work-up and Purification of the Ester:
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Filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The increased polarity and fluorescence of the indolizine product make it easily identifiable.
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-
Hydrolysis to Carboxylic Acid:
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Dissolve the purified indolizine diester in a mixture of methanol and water.
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Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3-5 eq).
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Heat the mixture to reflux for 2-4 hours until saponification is complete (monitored by TLC).
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Causality: The hydroxide ions act as nucleophiles, attacking the ester carbonyls to yield the carboxylate salt after hydrolysis.
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Cool the reaction mixture in an ice bath and acidify carefully with dilute HCl (e.g., 1 M) until the pH is ~3-4.
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The final product, indolizine-7-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water to remove salts, and dry under vacuum.
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Section 3: Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure of the synthesized compound. The following table outlines the expected characteristic signals for indolizine-7-carboxylic acid.
| Technique | Expected Features |
| ¹H NMR | - Carboxylic Acid Proton: A broad singlet, typically >10 ppm. - Aromatic Protons: Complex splitting patterns in the 6.5-8.5 ppm region. The H5 proton (adjacent to nitrogen) is expected to be the most downfield shifted. Protons on the 5-membered ring (H1, H2, H3) will appear at higher field than those on the 6-membered ring. |
| ¹³C NMR | - Carbonyl Carbon: Signal in the 165-175 ppm region. - Aromatic Carbons: 8 distinct signals in the aromatic region (~100-140 ppm). The carbon attached to the nitrogen (C8a) and C5 will be significantly downfield. |
| IR Spectroscopy | - O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer). - C=O Stretch: A strong, sharp absorption around 1680-1710 cm⁻¹. - C=C/C=N Stretches: Multiple absorptions in the 1450-1650 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): A clear peak at m/z = 161.05 (for ESI+ [M+H]⁺ at 162.05). - Fragmentation: A characteristic loss of CO₂ (44 Da) or COOH (45 Da) is expected. |
Section 4: Chemical Reactivity and Mechanistic Insights
The reactivity of indolizine-7-carboxylic acid is a duality of the aromatic core and the carboxylic acid group.
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Reactivity of the Indolizine Core: The indolizine ring is electron-rich and readily undergoes electrophilic substitution.[8] Molecular orbital calculations and experimental evidence show that the positions of highest electron density are C3 and C1, making them the primary sites for electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts acylation).[8] The carboxylic acid at C7, being an electron-withdrawing group, will deactivate the six-membered ring to some extent but is expected to have a minimal electronic effect on the reactivity of the distant five-membered ring.
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Reactivity of the Carboxylic Acid Moiety: The C7-COOH group is the molecule's most important synthetic handle for medicinal chemistry applications. It can undergo standard carboxylic acid transformations:
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Amide Formation: Coupling with various amines (using coupling agents like EDC/HOBt or after conversion to an acid chloride) to generate a diverse library of amides. This is a cornerstone of SAR exploration.
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Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via other methods to produce esters, which can act as prodrugs or modulate solubility.
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Reduction: Reduction to the corresponding primary alcohol (indolizine-7-methanol) using strong reducing agents like LiAlH₄.
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Caption: Major reactivity sites on Indolizine-7-carboxylic acid.
Section 5: Applications in Medicinal Chemistry and Drug Development
The true value of indolizine-7-carboxylic acid lies in its potential as a scaffold for creating novel therapeutic agents. The indolizine core itself has been associated with a vast array of biological activities.
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A Proven Pharmacophore: Derivatives of the indolizine scaffold have demonstrated potent activity as:
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Anticancer Agents: By interacting with DNA or inhibiting key enzymes in cancer cell proliferation.[1][10]
-
CNS Agents: Including agonists for nicotinic acetylcholine receptors (α7 nAChR), which are targets for cognitive impairment in schizophrenia.[11]
-
Anti-inflammatory Agents: Through mechanisms potentially involving PLA2 inhibition.[3]
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5-HT₃ Receptor Antagonists: For antiemetic applications.[3]
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-
A Versatile Building Block for SAR: Indolizine-7-carboxylic acid is an ideal starting point for drug discovery campaigns. The C7 position provides an outward-facing vector for chemical modification that can be used to:
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Improve Potency: By introducing groups that form specific, high-affinity interactions with a biological target.
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Enhance Selectivity: By adding functionalities that favor binding to a desired target over off-targets.
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Modulate ADME Properties: By attaching moieties that fine-tune solubility, lipophilicity (LogP), metabolic stability, and cell permeability.
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Caption: Role as a scaffold in drug discovery.
Conclusion
Indolizine-7-carboxylic acid represents a strategic and high-value building block for modern drug discovery. While it is a less-explored isomer, the fundamental chemistry of the indolizine nucleus is well-understood, providing a solid foundation for its synthetic manipulation and application. Its true strength lies in the C7-carboxylic acid group, which serves as a key anchor point for diversification, allowing medicinal chemists to systematically probe structure-activity relationships and optimize compounds for potency, selectivity, and drug-like properties. By leveraging the proven biological potential of the indolizine pharmacophore, this compound is poised to be a critical starting material in the development of next-generation therapeutics across oncology, neuroscience, and inflammatory diseases.
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